

Ciprostene: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of **Ciprostene**, a stable synthetic analog of prostacyclin (PGI2). This document details its chemical structure, provides a summary of its physicochemical properties, outlines relevant experimental protocols for its analysis and synthesis, and illustrates its primary signaling pathway.

Chemical Structure and Identification

Ciprostene is a carbacyclin analog characterized by the replacement of the oxygen atom in the furan ring of prostacyclin with a methylene group, and the addition of a methyl group at the 9-position. This modification enhances its chemical stability compared to the parent compound.

| Identifier | Value | |
|-------------------|--|--|
| IUPAC Name | (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid | |
| CAS Number | 81703-55-1 (for calcium salt) | |
| Molecular Formula | C22H36O4 (for free acid) | |
| SMILES String | CCCCINVALID-LINKO | |



Physicochemical Properties

Quantitative data regarding the physicochemical properties of **Ciprostene** are summarized below.

| Property | Value | Source |
|---------------------------|--|--------|
| Molecular Weight | 364.5 g/mol (free acid), 767.1 g/mol (calcium salt) | [1] |
| Solubility (calcium salt) | DMF: 25 mg/ml, DMSO: 16.8 mg/ml, ethanol: 34 mg/ml, PBS (pH 7.2): 0.29 μg/ml | [1] |
| Formulation | A crystalline solid | [1] |
| Stability | ≥ 6 months at -20°C | [1] |

Experimental Protocols Quantitative Analysis in Plasma

A highly sensitive method for the determination of **Ciprostene** in plasma has been developed using gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase extraction on an immobilized antibody column.

Methodology:

- Antibody Immobilization: Anti-ciprostene antibodies, raised in rabbits, are coupled to an agarose support matrix.
- Sample Extraction: The immobilized antibody column is used for the solid-phase extraction of **Ciprostene** from plasma samples, providing a high degree of selectivity and clean-up.
- Derivatization: The extracted **Ciprostene** is derivatized by treatment with pentafluorobenzyl bromide followed by bis(trimethylsilyl)trifluoroacetamide.
- GC-MS Analysis: The derivatized analyte is quantified using negative-ion chemical ionization GC-MS.



 Quantitation Limit: The lower limit of quantitation for this method is 50 pg/ml using a 1 ml plasma sample.

Chemical Synthesis Overview

The synthesis of **Ciprostene**, as a 9-substituted carbacyclin analog, generally follows established strategies for the construction of the bicyclic core and the introduction of the two side chains. While a specific, detailed protocol for **Ciprostene** is not readily available in the public domain, the synthesis can be approached through key chemical transformations reported for similar carbacyclin analogs[2].

Key Synthetic Steps:

- Construction of the Bicyclic Core: The synthesis typically begins with the construction of a bicyclo[3.3.0]octane ring system. This can be achieved through various methods, including intramolecular cyclization reactions.
- Introduction of the α-Side Chain: The carboxylic acid-containing side chain is often introduced via a Wittig-type reaction on a ketone precursor of the bicyclic core.
- Introduction of the ω -Side Chain: The hydroxyoctenyl side chain is typically installed through the reaction of an organometallic reagent (e.g., an organocuprate or an organolithium reagent) with an aldehyde or epoxide functional group on the bicyclic intermediate.
- Stereochemical Control: The stereochemistry of the hydroxyl groups and the side chains is a
 critical aspect of the synthesis and is often controlled through the use of chiral starting
 materials, chiral reagents, or stereoselective reactions.

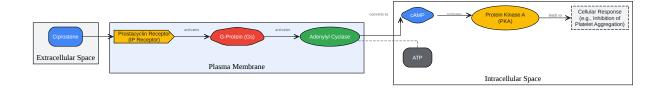
Mechanism of Action and Signaling Pathway

Ciprostene is a prostacyclin (PGI2) analog and functions as a potent agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR). The activation of the IP receptor by **Ciprostene** initiates a well-defined intracellular signaling cascade.

Signaling Pathway of Ciprostene



The binding of **Ciprostene** to the IP receptor on the cell surface leads to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the physiological effects of **Ciprostene**, such as the inhibition of platelet aggregation and vasodilation.



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Ciprostene signaling cascade via the IP receptor.

This technical guide provides a comprehensive overview of **Ciprostene**, offering valuable information for researchers and professionals in the field of drug development and pharmacology. The detailed chemical information, experimental protocols, and signaling pathway elucidation serve as a foundational resource for further investigation and application of this potent prostacyclin analog.

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References



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